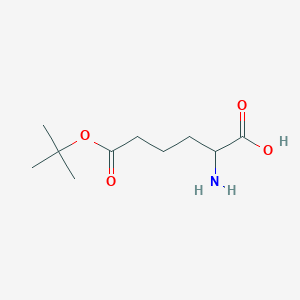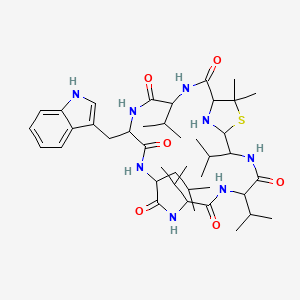
Chondroitinase AC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chondroitinase AC is an enzyme that belongs to the family of glycosaminoglycan lyases. It specifically hydrolyzes chondroitin sulfate A and chondroitin sulfate C, as well as hyaluronic acid. This enzyme is crucial for the preparation of low molecular weight chondroitin sulfate, analysis of chondroitin sulfate structure, treatment of spinal cord injury, and purification of heparin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chondroitinase AC can be produced through microbial fermentation. The enzyme is typically cloned and expressed in microorganisms such as Escherichia coli. The recombinant enzyme is then purified using techniques like Ni-NTA affinity chromatography. Optimal expression conditions include induction with 0.1 mM IPTG at 25°C for 12 hours .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing, including cell lysis, enzyme extraction, and purification. The purified enzyme is then formulated for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chondroitinase AC primarily undergoes eliminative degradation of polysaccharides containing 1,4-β-D-hexosaminyl and 1,3-β-D-glucuronosyl linkages. This reaction results in the formation of disaccharides containing 4-deoxy-β-D-gluc-4-enuronosyl groups .
Common Reagents and Conditions
The enzyme utilizes a β-eliminative mechanism to break down chondroitin sulfate, splitting β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine. The reaction conditions typically involve the presence of calcium ions, which are essential for the enzyme’s activity .
Major Products
The major products of this compound reactions are oligosaccharides, primarily disaccharides, tetrasaccharides, and hexasaccharides. These products have various biological activities and are used in different applications .
Applications De Recherche Scientifique
Chondroitinase AC has a wide range of scientific research applications:
Mécanisme D'action
Chondroitinase AC exerts its effects through a β-eliminative mechanism. The enzyme cleaves β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine, resulting in the formation of an unsaturated C4–C5 bond within the glucuronic acid at the non-reducing end. This reaction is facilitated by the presence of calcium ions, which neutralize the acidic group of the substrate .
Comparaison Avec Des Composés Similaires
Chondroitinase AC is part of a family of chondroitin lyases, which also includes chondroitinase ABC and chondroitinase B.
Chondroitinase ABC: This enzyme can degrade both chondroitin sulfate and dermatan sulfate, making it more versatile than this compound.
Chondroitinase B: This enzyme specifically degrades dermatan sulfate and has a different substrate specificity compared to this compound.
This compound is unique in its ability to hydrolyze both chondroitin sulfate A and chondroitin sulfate C, as well as hyaluronic acid, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
9047-57-8 |
|---|---|
Formule moléculaire |
C42H66N8O6S |
Poids moléculaire |
811.1 g/mol |
Nom IUPAC |
7-(1H-indol-3-ylmethyl)-22,22-dimethyl-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C42H66N8O6S/c1-20(2)17-28-36(52)46-31(22(5)6)38(54)47-32(23(7)8)39(55)49-33(24(9)10)41-50-34(42(11,12)57-41)40(56)48-30(21(3)4)37(53)45-29(35(51)44-28)18-25-19-43-27-16-14-13-15-26(25)27/h13-16,19-24,28-34,41,43,50H,17-18H2,1-12H3,(H,44,51)(H,45,53)(H,46,52)(H,47,54)(H,48,56)(H,49,55) |
Clé InChI |
GVCQFHDCAMFAAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(S2)(C)C)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


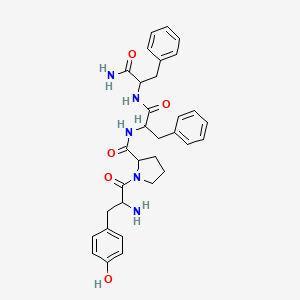
![1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide](/img/structure/B13398334.png)
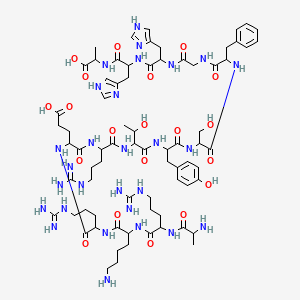
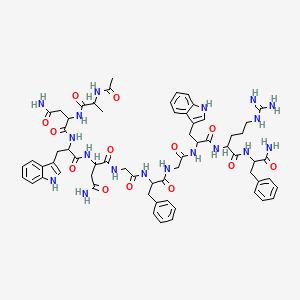
![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
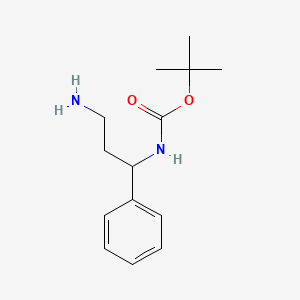
![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
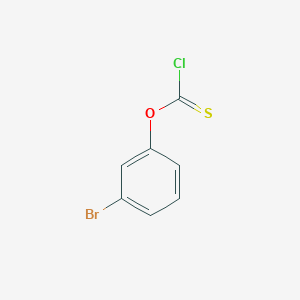
![1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
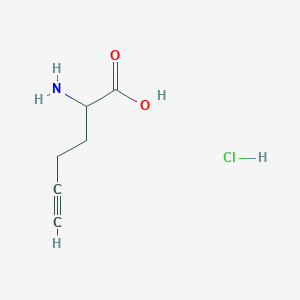
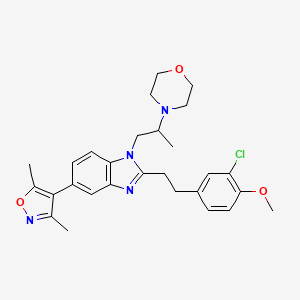
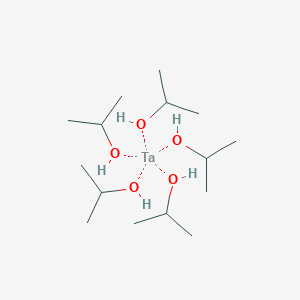
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
